Molecular Weight and Elemental Composition Differentiation from Parent Drug Rivaroxaban
4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone is structurally and compositionally distinct from the parent drug rivaroxaban. The target compound (free base) has a molecular weight of 249.31 g/mol and an elemental composition of C13H19N3O2, whereas rivaroxaban has a molecular weight of 435.89 g/mol and a composition of C19H18ClN3O5S . This represents a molecular weight reduction of 186.58 Da (42.8% smaller). Critically, the target compound lacks the 5-chlorothiophene-2-carboxamide moiety, the oxazolidinone ring, and both chlorine and sulfur atoms present in rivaroxaban, while gaining a second basic nitrogen in the aminopropyl side chain . These compositional differences directly impact UV absorption maxima, mass spectrometric ionization efficiency, and chromatographic retention, making the compound an essential orthogonally-behaving system suitability marker.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 249.31 g/mol (free base); C13H19N3O2; 0 halogen atoms; 2 basic nitrogens |
| Comparator Or Baseline | Rivaroxaban: MW 435.89 g/mol; C19H18ClN3O5S; 1 Cl + 1 S atom; 3 nitrogens (amide/oxazolidinone) |
| Quantified Difference | ΔMW = 186.58 Da (42.8% smaller); ΔCl = −1; ΔS = −1; additional primary amine nitrogen |
| Conditions | Structural comparison based on molecular formula and certified reference standard characterization data |
Why This Matters
The substantial mass deficit and absence of halogen atoms necessitate a separate, characterized reference standard for accurate MS quantification, as response factors will differ markedly from the parent API.
